molecular formula C16H13F3N2O3 B10892223 6-(2,5-Dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine

6-(2,5-Dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine

Cat. No.: B10892223
M. Wt: 338.28 g/mol
InChI Key: CLWXWJNKUWLDDC-UHFFFAOYSA-N
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Description

4-METHOXY-2-[3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, an isoxazole ring, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-2-[3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the trifluoromethyl group via a trifluoromethylation reaction. The methoxy group is usually introduced through a methylation reaction using reagents such as methyl iodide in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-2-[3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-METHOXY-2-[3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-METHOXY-2-[3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The isoxazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxy group may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHOXY-2-[3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENOL
  • 4-METHOXY-2-[3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]BENZOIC ACID

Uniqueness

Compared to similar compounds, 4-METHOXY-2-[3-METHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL METHYL ETHER is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C16H13F3N2O3

Molecular Weight

338.28 g/mol

IUPAC Name

6-(2,5-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C16H13F3N2O3/c1-8-14-11(16(17,18)19)7-12(20-15(14)24-21-8)10-6-9(22-2)4-5-13(10)23-3/h4-7H,1-3H3

InChI Key

CLWXWJNKUWLDDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(F)(F)F

Origin of Product

United States

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